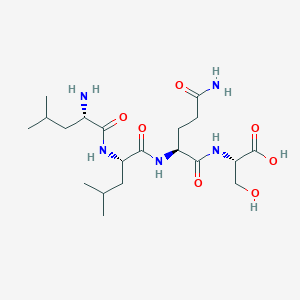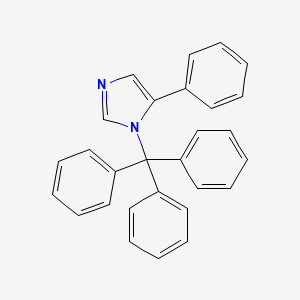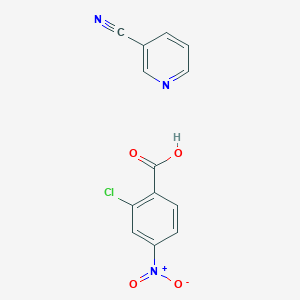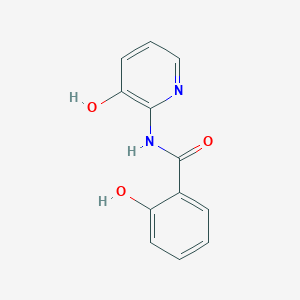![molecular formula C12H19N2O8- B14226228 (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate CAS No. 824412-92-2](/img/structure/B14226228.png)
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and carboxyl functional groups, making it a versatile molecule for biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of the ester linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups. It serves as a model compound for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy modification, making it a versatile component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-5-oxopentanoate: Lacks the additional amino and carboxyl groups, making it less versatile.
(2R)-2-Amino-5-[(5-amino-1-carboxypentyl)oxy]-5-oxopentanoate: Similar structure but with fewer carboxyl groups, affecting its reactivity and applications.
Uniqueness
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate stands out due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
824412-92-2 |
|---|---|
Molekularformel |
C12H19N2O8- |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
(2R)-2-amino-5-(5-amino-1,5-dicarboxypentoxy)-5-oxopentanoate |
InChI |
InChI=1S/C12H20N2O8/c13-6(10(16)17)2-1-3-8(12(20)21)22-9(15)5-4-7(14)11(18)19/h6-8H,1-5,13-14H2,(H,16,17)(H,18,19)(H,20,21)/p-1/t6?,7-,8?/m1/s1 |
InChI-Schlüssel |
ANWPRFXCHWAOCP-ZUEIMRROSA-M |
Isomerische SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CC[C@H](C(=O)[O-])N |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)




silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)


![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

